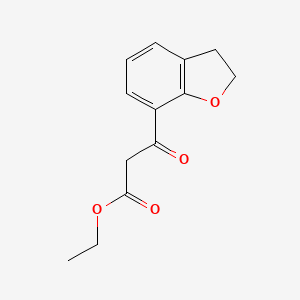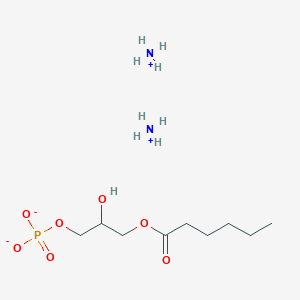
1H,1H,9H-Perfluorononyl 2,2,3,3,3-pentafluoropropyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H,1H,9H-Perfluorononyl 2,2,3,3,3-pentafluoropropyl carbonate is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which impart distinct physical and chemical characteristics. It is widely used in various scientific and industrial applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1H,1H,9H-Perfluorononyl 2,2,3,3,3-pentafluoropropyl carbonate typically involves the reaction of perfluorononyl alcohol with pentafluoropropyl chloroformate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:
C9F19OH+C3F5COCl→C9F19OCOC3F5+HCl
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1H,1H,9H-Perfluorononyl 2,2,3,3,3-pentafluoropropyl carbonate undergoes various chemical reactions, including:
Substitution Reactions: The carbonate group can be substituted by nucleophiles such as amines or alcohols.
Hydrolysis: In the presence of water, the compound can hydrolyze to form perfluorononyl alcohol and pentafluoropropyl alcohol.
Reduction: The compound can be reduced to form corresponding alcohols.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols
Hydrolysis Conditions: Acidic or basic aqueous solutions
Reduction Conditions: Reducing agents such as lithium aluminum hydride (LiAlH4)
Major Products Formed:
Substitution: Formation of perfluorononyl carbamates or carbonates
Hydrolysis: Formation of perfluorononyl alcohol and pentafluoropropyl alcohol
Reduction: Formation of perfluorononyl alcohol
Wissenschaftliche Forschungsanwendungen
1H,1H,9H-Perfluorononyl 2,2,3,3,3-pentafluoropropyl carbonate is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and fluorination reactions.
Biology: Employed in the study of fluorinated compounds’ interactions with biological systems.
Medicine: Investigated for potential use in drug delivery systems due to its stability and reactivity.
Industry: Used in the production of fluorinated polymers and surfactants.
Wirkmechanismus
The mechanism of action of 1H,1H,9H-Perfluorononyl 2,2,3,3,3-pentafluoropropyl carbonate involves its interaction with nucleophiles, leading to substitution reactions. The presence of multiple fluorine atoms enhances its reactivity and stability, making it a valuable compound in various chemical processes. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
- Perfluorononyl methacrylate
- Perfluorononyl acrylate
- Perfluorononyl propionate
Comparison: 1H,1H,9H-Perfluorononyl 2,2,3,3,3-pentafluoropropyl carbonate is unique due to its carbonate group, which imparts distinct reactivity compared to similar compounds with methacrylate, acrylate, or propionate groups. The presence of the carbonate group allows for different substitution and hydrolysis reactions, making it versatile for various applications.
Eigenschaften
Molekularformel |
C13H5F21O3 |
|---|---|
Molekulargewicht |
608.14 g/mol |
IUPAC-Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononyl 2,2,3,3,3-pentafluoropropyl carbonate |
InChI |
InChI=1S/C13H5F21O3/c14-3(15)7(20,21)9(24,25)11(28,29)12(30,31)10(26,27)8(22,23)5(16,17)1-36-4(35)37-2-6(18,19)13(32,33)34/h3H,1-2H2 |
InChI-Schlüssel |
IKNOQJKYMLBKRU-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OC(=O)OCC(C(F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


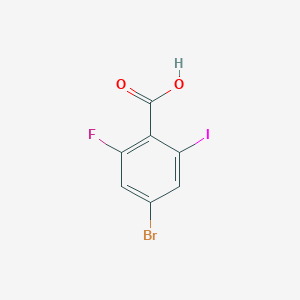
![(8Z,12Z)-5-methyl-2-oxa-11-azatricyclo[12.4.0.03,8]octadeca-1(18),8,10,12,14,16-hexaene](/img/structure/B12081762.png)
![5-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B12081770.png)


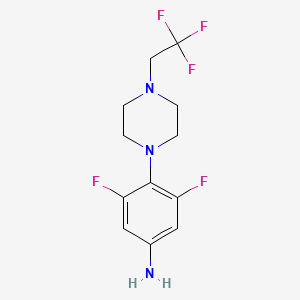
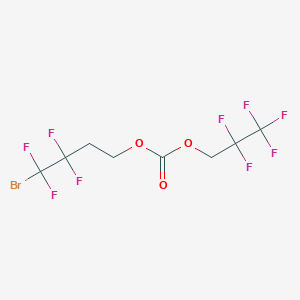
![Pentasodium 4-amino-6-[[5-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-2-sulphonatophenyl]azo]-3-[(2,5-disulphonatophenyl)azo]-5-hydroxynaphthalene-2,7-disulphonate](/img/structure/B12081799.png)

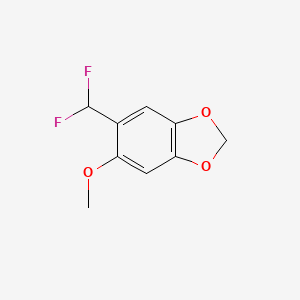
![O-[2-(2,5-Difluorophenyl)ethyl]hydroxylamine](/img/structure/B12081816.png)

